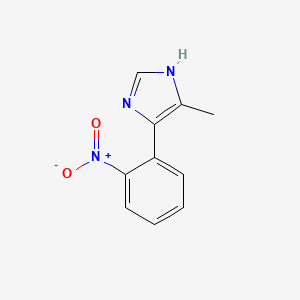
5-methyl-4-(2-nitrophenyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-4-(2-nitrophenyl)-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a methyl group at the 5-position and a nitrophenyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-(2-nitrophenyl)-1H-imidazole typically involves the condensation of 2-nitrobenzaldehyde with 5-methylimidazole under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the imidazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the synthesis.
化学反応の分析
Types of Reactions
5-methyl-4-(2-nitrophenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts such as tantalum carbide.
Reduction: Common reagents include hydrogen gas and palladium catalysts.
Substitution: Common reagents include halogens and Lewis acids.
Major Products Formed
Oxidation: The major product is the corresponding sulfone or sulfoxide.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted imidazole derivatives.
科学的研究の応用
Chemistry
In chemistry, 5-methyl-4-(2-nitrophenyl)-1H-imidazole is used as a building block for the synthesis of more complex heterocyclic compounds. It can also serve as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology
Medicine
In medicine, this compound derivatives have been investigated for their potential as antimicrobial, antiviral, and anticancer agents. The presence of the nitrophenyl group can enhance the compound’s ability to interact with biological targets.
Industry
In industry, this compound can be used in the development of new materials with specific electronic or optical properties. It can also be employed in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 5-methyl-4-(2-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. The imidazole ring can also coordinate with metal ions, influencing the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
4-(2-nitrophenyl)-1H-imidazole: Lacks the methyl group at the 5-position.
5-methyl-1H-imidazole: Lacks the nitrophenyl group at the 4-position.
2-nitroimidazole: Lacks the methyl group at the 5-position and has the nitro group at the 2-position.
Uniqueness
The presence of both the methyl group at the 5-position and the nitrophenyl group at the 4-position makes 5-methyl-4-(2-nitrophenyl)-1H-imidazole unique. This combination of substituents can enhance the compound’s stability, reactivity, and biological activity compared to similar compounds.
特性
分子式 |
C10H9N3O2 |
|---|---|
分子量 |
203.20 g/mol |
IUPAC名 |
5-methyl-4-(2-nitrophenyl)-1H-imidazole |
InChI |
InChI=1S/C10H9N3O2/c1-7-10(12-6-11-7)8-4-2-3-5-9(8)13(14)15/h2-6H,1H3,(H,11,12) |
InChIキー |
LXOHLMIACNXZKO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CN1)C2=CC=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


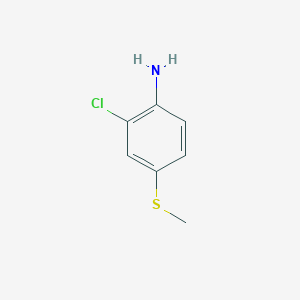
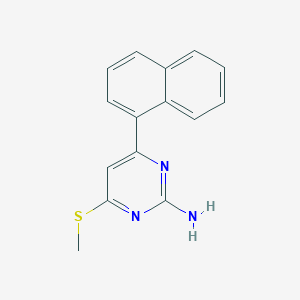
![3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine](/img/structure/B13899866.png)

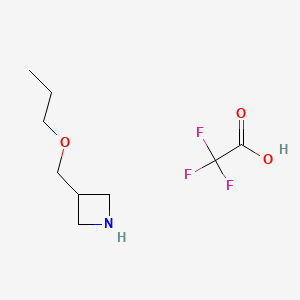
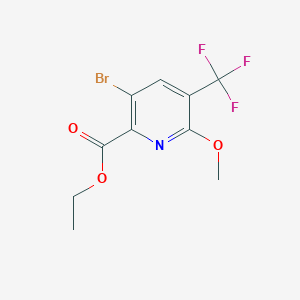
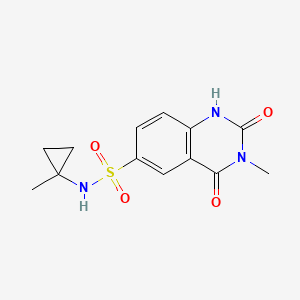
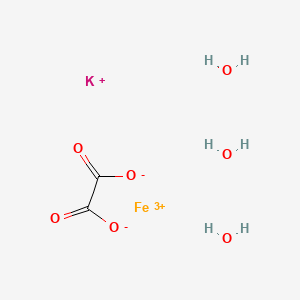
![(R)-6-(5-Cyano-1H-pyrazolo[3,4-b]pyridin-1-yl)-N-(2-fluoro-3-hydroxy-3-methylbutyl)-4-(isopropylamino)nicotinamide](/img/structure/B13899908.png)
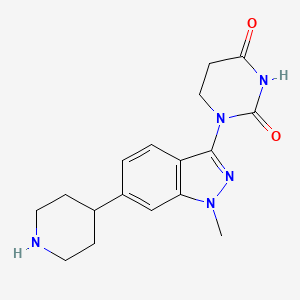
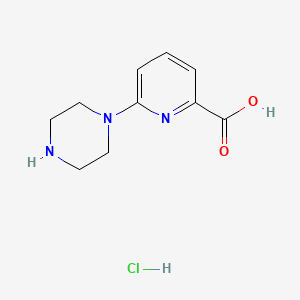
![[1-[3-(3-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]cyclopropyl]methanamine](/img/structure/B13899921.png)
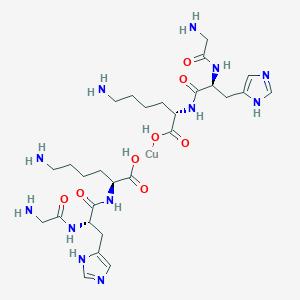
![N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methyl-methanesulfonamide;hydrochloride](/img/structure/B13899940.png)
